molecular formula C13H20N2O2 B390936 N'-(2-furylmethylene)octanohydrazide

N'-(2-furylmethylene)octanohydrazide

Cat. No.: B390936
M. Wt: 236.31g/mol
InChI Key: OFWAXRIXETVYCU-SDNWHVSQSA-N
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Description

N'-(2-Furylmethylene)octanohydrazide is a hydrazide derivative characterized by an eight-carbon aliphatic chain (octanoyl group) conjugated to a hydrazine moiety, which is further substituted with a 2-furylmethylene group. These compounds are typically synthesized via condensation reactions between acid hydrazides and aldehydes, forming Schiff base derivatives .

The 2-furylmethylene group is a key structural feature, contributing to electronic delocalization and enabling applications in organic synthesis (e.g., as intermediates for 1,3,4-oxadiazoles) and materials science (e.g., ion-selective sensors) .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]octanamide

InChI

InChI=1S/C13H20N2O2/c1-2-3-4-5-6-9-13(16)15-14-11-12-8-7-10-17-12/h7-8,10-11H,2-6,9H2,1H3,(H,15,16)/b14-11+

InChI Key

OFWAXRIXETVYCU-SDNWHVSQSA-N

SMILES

CCCCCCCC(=O)NN=CC1=CC=CO1

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=CO1

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The substituents on the hydrazide backbone significantly influence physical properties such as melting points, solubility, and stability. Representative examples include:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Applications
N'-(2-Furylmethylene)benzhydrazide (3d) Phenyl C14H12N2O2 240.26 182–183 Precursor for oxadiazole synthesis
N'-(2-Furylmethylene)-3-chlorobenzhydrazide (3l) 3-Chlorophenyl C14H11ClN2O2 274.70 187–189 Intermediate in heterocyclic synthesis
N'-(2-Furylmethylene)-2-(4-nitrophenyl)acetohydrazide 4-Nitrophenyl (acetohydrazide) C14H12N4O5 316.27 Not reported Sensor component
2-(2-Chlorophenoxy)-N'-(2-furylmethylene)acetohydrazide 2-Chlorophenoxy C13H12ClN2O3 295.70 Not reported Antimicrobial studies (inferred)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) enhance stability and redox activity, making such derivatives suitable for sensor applications .
  • Bulky substituents (e.g., naphthyloxy in ) increase melting points due to improved molecular packing.

Example :

  • N'-(2-Furylmethylene)benzhydrazide (3d) is synthesized via Path A with 88% yield (mp 182–183°C), while Path B yields N'-benzylidene-2-furancarbohydrazide (3d') with 90% yield (mp 225–226°C) .
A. Ion-Selective Sensors

Derivatives like N-(2-furylmethylene)pyridine-2,6-diamine are used in Nd³⁺ ion-selective sensors due to their chelating ability with lanthanides .

B. Antimicrobial and Antifungal Activity

Hydantoin derivatives synthesized from 2-furylmethylene-substituted hydrazides exhibit antimicrobial properties. For example, 3-[(2-furylmethylene)-amino]hydantoin showed moderate activity against Staphylococcus aureus .

C. Photochromic and Pharmacological Activity

Schiff base derivatives (e.g., benzaldehyde-dioxide analogs) are studied for photochromic behavior and as enzyme active-site models in metalloproteins .

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